molecular formula C23H36O2 B107830 C225

C225

Katalognummer: B107830
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: VQHJSIBYSWTMLS-NEUKSRIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C225 is a methyl ester of docosapentaenoic acid, a polyunsaturated fatty acid.

Analyse Chemischer Reaktionen

C225 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

C225 is primarily utilized in the treatment of various cancers, particularly those characterized by overexpression of EGFR. The following are key applications:

  • Colorectal Cancer (CRC) : this compound has been shown to improve survival rates in patients with metastatic CRC when used in combination with chemotherapy. Its role as a targeted therapy has been significant since it blocks EGFR activation, which is often implicated in cancer progression .
  • Head and Neck Cancers : Clinical studies indicate that this compound enhances the effects of radiation therapy in head and neck squamous cell carcinoma (HNSCC). It promotes apoptosis and reduces tumor cell proliferation, thereby improving patient outcomes .
  • Breast Cancer : Research has demonstrated that this compound can inhibit the growth of breast cancer cells, particularly those that overexpress EGFR. Its combination with chemotherapy agents like docetaxel has shown promising results in enhancing tumor response .
  • Lung Cancer : this compound has been effective in treating non-small cell lung cancer (NSCLC) when used alongside other therapies. Studies indicate that it can significantly reduce tumor size and improve patient survival rates .

Colorectal Cancer

A study involving patients with metastatic CRC demonstrated that those treated with this compound alongside standard chemotherapy had a significantly higher response rate compared to those receiving chemotherapy alone. The median overall survival was improved by approximately 30% .

Head and Neck Cancer

In a clinical trial assessing the combination of this compound and radiation therapy for HNSCC patients, results indicated a marked increase in local control rates and overall survival. Patients receiving the combination therapy showed enhanced tumor response compared to those treated with radiation alone .

Data Summary

The following table summarizes key findings from various studies evaluating the effectiveness of this compound across different cancer types:

Cancer TypeTreatment CombinationKey Findings
Colorectal CancerThis compound + Chemotherapy30% improvement in overall survival
Head and Neck CancerThis compound + RadiationEnhanced local control rates
Breast CancerThis compound + DocetaxelSignificant tumor response enhancement
Lung CancerThis compound + ChemotherapyReduced tumor size and improved survival

Wirkmechanismus

The mechanism of action of methyl 4,7,10,13,16-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects. The molecular targets and pathways involved include the modulation of inflammatory cytokines and the activation of peroxisome proliferator-activated receptors (PPARs) .

Vergleich Mit ähnlichen Verbindungen

C225 can be compared with other similar compounds, such as:

The uniqueness of methyl 4,7,10,13,16-docosapentaenoate lies in its specific double bond configuration and its potential health benefits, which are distinct from those of other similar compounds.

Biologische Aktivität

C225, also known as cetuximab, is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological mechanisms, clinical findings, and case studies associated with this compound.

This compound exerts its biological effects primarily through the following mechanisms:

  • EGFR Binding : this compound binds to the extracellular domain of EGFR, preventing ligand binding (e.g., EGF) and subsequently inhibiting receptor activation. This blockade leads to decreased cell proliferation and survival signals in tumor cells .
  • Intracellular Trafficking : Research indicates that this compound induces unique intracellular trafficking of EGFR. Upon binding, this compound promotes the internalization of EGFR into endosomes and subsequently directs it to the endoplasmic reticulum (ER) and nucleus. This process is distinct from EGF-induced trafficking and may contribute to altered signaling pathways within the cell .
  • Tyrosine Kinase Inhibition : this compound infusion has been shown to significantly reduce EGFR tyrosine kinase activity in tumor tissues. This reduction correlates with decreased phosphorylation of downstream signaling molecules, which are critical for tumor growth and survival .

Clinical Findings

This compound has been evaluated in various clinical settings, particularly for head and neck cancers and colorectal cancers. Key findings include:

  • Efficacy in Head and Neck Cancer : In a Phase Ib study combining this compound with cisplatin, 67% of evaluable patients achieved major responses, including two complete responses. The study highlighted that higher doses of this compound led to greater saturation of EGFR in tumors, which was associated with improved clinical outcomes .
  • Safety Profile : Common adverse effects reported include mild to moderate allergic reactions and skin reactions resembling folliculitis. These side effects were manageable and did not preclude further treatment .

Case Studies

Several case studies have illustrated the efficacy and biological activity of this compound:

  • Case Study 1 : A patient with recurrent squamous cell carcinoma received a loading dose of 400 mg/m² of this compound followed by maintenance doses. Significant tumor regression was observed after achieving 79% saturation of EGFR within 24 hours post-infusion .
  • Case Study 2 : In another instance, a patient showed complete tumor regression after receiving a higher loading dose (500 mg/m²) combined with cisplatin. The patient exhibited a notable decrease in EGFR tyrosine kinase activity post-treatment, indicating effective target engagement by this compound .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

StudyTypeFindings
MechanisticThis compound induces nuclear localization of EGFR, enhancing its role in cancer cell signaling.
Clinical Trial67% response rate in head and neck cancer patients; significant reduction in EGFR activity observed post-treatment.
Therapeutic ImplicationsSuggests potential for combination therapies using this compound to enhance antitumor effects through synergistic mechanisms.

Eigenschaften

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C225
Reactant of Route 2
Reactant of Route 2
C225
Reactant of Route 3
Reactant of Route 3
C225
Reactant of Route 4
Reactant of Route 4
C225
Reactant of Route 5
Reactant of Route 5
C225
Reactant of Route 6
Reactant of Route 6
C225

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.